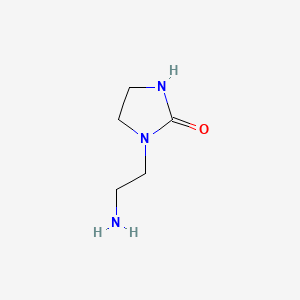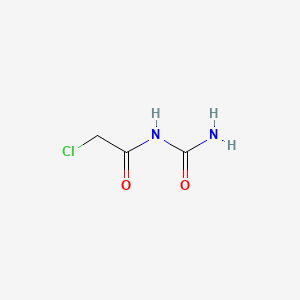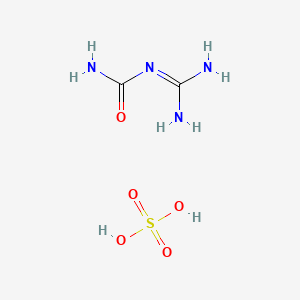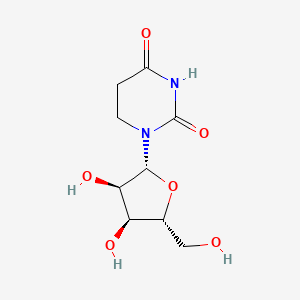
1-(2-氨基乙基)咪唑烷-2-酮
概述
描述
1-(2-Aminoethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H11N3O It is known for its unique structure, which includes an imidazolidinone ring substituted with an aminoethyl group
科学研究应用
1-(2-Aminoethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
Target of Action
1-(2-Aminoethyl)imidazolidin-2-one is a research chemical compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The compound is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . This suggests that it may interact with its targets through a diazotization reaction, leading to the formation of azides.
Biochemical Pathways
It is known to be involved in the synthesis of a combinatorial library of 1,2,3-triazole , indicating that it may play a role in the triazole synthesis pathway
Result of Action
As a research chemical, it is primarily used in the synthesis of other compounds , suggesting that its primary effect may be the production of these compounds.
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of inert gases.
生化分析
Biochemical Properties
1-(2-Aminoethyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the preparation of alkyl and aryl azides through chemoselective diazotization of primary amines . This interaction is crucial for the synthesis of a combinatorial library of 1,2,3-triazole, which has various applications in medicinal chemistry . The nature of these interactions involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
1-(2-Aminoethyl)imidazolidin-2-one has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses . Additionally, 1-(2-Aminoethyl)imidazolidin-2-one can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These changes in gene expression can subsequently affect cellular metabolism, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Aminoethyl)imidazolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their catalytic activity . This binding interaction can lead to the formation of enzyme-substrate complexes, which are essential for the compound’s biochemical effects. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminoethyl)imidazolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(2-Aminoethyl)imidazolidin-2-one is stable under specific storage conditions, such as refrigeration . Its stability can be compromised under certain conditions, leading to degradation and loss of activity . Long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 1-(2-Aminoethyl)imidazolidin-2-one vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where specific dosages are required to achieve the desired biochemical and cellular responses . At higher doses, 1-(2-Aminoethyl)imidazolidin-2-one can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1-(2-Aminoethyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one can be metabolized by specific enzymes, resulting in the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of 1-(2-Aminoethyl)imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution can influence its biochemical activity and cellular effects, as its localization within cells can determine its accessibility to target biomolecules .
Subcellular Localization
1-(2-Aminoethyl)imidazolidin-2-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that 1-(2-Aminoethyl)imidazolidin-2-one reaches its intended site of action within the cell, where it can interact with target biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with urea. The reaction typically proceeds under controlled conditions, often requiring heating and the presence of a catalyst to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods: In industrial settings, the production of 1-(2-Aminoethyl)imidazolidin-2-one may involve large-scale batch reactors where diethylenetriamine and urea are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.
相似化合物的比较
2-Imidazolidinone: Lacks the aminoethyl substitution, making it less reactive in certain chemical reactions.
1-(2-Hydroxyethyl)imidazolidin-2-one: Contains a hydroxyethyl group instead of an aminoethyl group, which alters its chemical properties and reactivity.
1-(2-Chloroethyl)imidazolidin-2-one: The presence of a chloroethyl group makes it more reactive in nucleophilic substitution reactions.
Uniqueness: 1-(2-Aminoethyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .
属性
IUPAC Name |
1-(2-aminoethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSUMUEKRUDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044706 | |
| Record name | 1-(2-Aminoethyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Imidazolidinone, 1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6281-42-1 | |
| Record name | 1-(2-Aminoethyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)ethyleneurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminoethyl)-2-imidazolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imidazolidinone, 1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Aminoethyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)ETHYLENEUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HKK1MLY77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the purity of 1-(2-Aminoethyl)imidazolidin-2-one emphasized in the research?
A1: The first paper emphasizes achieving a high purity of at least 98% for the synthesized 1-(2-Aminoethyl)imidazolidin-2-one []. This is crucial because impurities can significantly affect the properties and performance of the final product, especially in polymer synthesis. Impurities might act as chain terminators, affecting the polymer's molecular weight and ultimately its physical and chemical properties. Therefore, a high-purity synthesis method is essential for ensuring the reliability and effectiveness of 1-(2-Aminoethyl)imidazolidin-2-one in its intended applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)











![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)

